2-Aminopyrimidin-4(3H)-one hydrate
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Overview
Description
2-Aminopyrimidin-4(3H)-one hydrate is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminopyrimidin-4(3H)-one hydrate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of guanidine with β-ketoesters or β-diketones, followed by hydrolysis and cyclization to form the pyrimidine ring . The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Aminopyrimidin-4(3H)-one hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the compound into dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amino or keto positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydropyrimidines, and various substituted pyrimidines, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Aminopyrimidin-4(3H)-one hydrate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and nucleic acid analogs.
Industry: The compound is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 2-Aminopyrimidin-4(3H)-one hydrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . In medicinal applications, it may interfere with nucleic acid synthesis or function, leading to antiviral or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine: Lacks the keto group at position 4.
4-Aminopyrimidine: Has the amino group at position 4 instead of 2.
2,4-Diaminopyrimidine: Contains amino groups at both positions 2 and 4.
Uniqueness
2-Aminopyrimidin-4(3H)-one hydrate is unique due to the presence of both an amino group at position 2 and a keto group at position 4, which allows for diverse chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C4H7N3O2 |
---|---|
Molecular Weight |
129.12 g/mol |
IUPAC Name |
2-amino-1H-pyrimidin-6-one;hydrate |
InChI |
InChI=1S/C4H5N3O.H2O/c5-4-6-2-1-3(8)7-4;/h1-2H,(H3,5,6,7,8);1H2 |
InChI Key |
ATYWKGHUFXGTQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(NC1=O)N.O |
Origin of Product |
United States |
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